molecular formula C23H19N3O2 B11312989 N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide

Cat. No.: B11312989
M. Wt: 369.4 g/mol
InChI Key: MHFQEXPDEAJMHB-UHFFFAOYSA-N
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Description

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom. The compound also features a phenylacetamide moiety, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. The reaction is usually carried out in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

    Coupling with phenylacetamide: The oxadiazole intermediate is then coupled with phenylacetamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide can be compared with other similar compounds, such as:

    2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide: Known for its antimicrobial activity.

    Phenoxy acetamide derivatives: Studied for their pharmacological activities, including anticancer and anti-inflammatory properties.

    Fentanyl analogues: Used in medicinal chemistry for their potent analgesic effects.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C23H19N3O2/c1-16-11-13-18(14-12-16)22-25-23(28-26-22)19-9-5-6-10-20(19)24-21(27)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27)

InChI Key

MHFQEXPDEAJMHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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